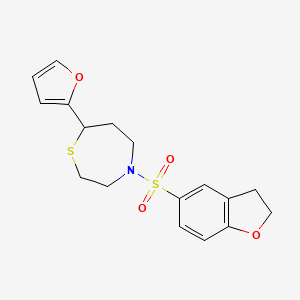

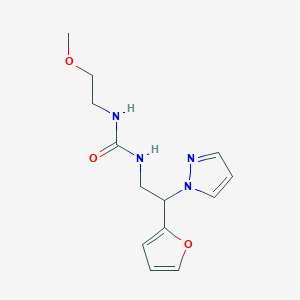

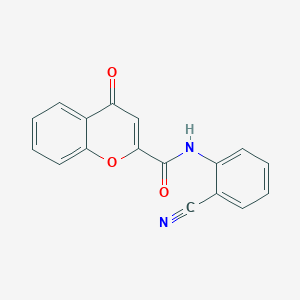

![molecular formula C12H21NO5 B2414573 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid CAS No. 1404824-96-9](/img/structure/B2414573.png)

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid” is a chemical compound . It is also known by its IUPAC name "(2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2R)-oxolan-2-yl]propanoic acid" .

Molecular Structure Analysis

The molecular formula of this compound is C11H21NO6 . The InChI code is 1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.29 . It is predicted to have a boiling point of 425.7±30.0 °C and a density of 1.145±0.06 g/cm3 . The compound is a solid at room temperature .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : Innovative synthesis methods have been developed for compounds similar to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid. For instance, a simple and efficient synthesis of N-substituted 1,3-oxazinan-2-ones has been demonstrated using a three-component, one-pot reaction, which could be applicable to similar compounds (Trifunović et al., 2010).

Stereocontrolled Synthesis : Stereocontrolled synthesis methods have been explored for the production of β-amino acids and related compounds. These methods are vital for creating specific enantiomers of compounds like 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid (Fernandez et al., 2006).

Chemo-Enzymatic Synthesis : The synthesis and characterization of similar compounds have been achieved through chemo-enzymatic methods, highlighting the versatility of synthesis approaches (Baba et al., 2018).

Biological and Medicinal Research

Immunobiological Activity : Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, which are structurally related, have been tested for immunostimulatory and immunomodulatory potency, suggesting potential biological activities for similar compounds (Doláková et al., 2005).

Antimicrobial Studies : The synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives and their antimicrobial activities highlight the potential for similar compounds in treating microbial infections (Nirmalan et al., 2016).

Molecular Docking Studies : The effectiveness of similar compounds against various pathogens in molecular docking studies suggests the potential of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid in drug design and development (Nirmalan et al., 2016).

Computational Studies

Computational Peptidology : Computational methods have been used to study the chemical reactivity and molecular properties of peptides related to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid, providing insights for drug design (Flores-Holguín et al., 2019).

Quality Control of Pharmaceuticals : Analytical methods for quality control of active pharmaceutical ingredients, including derivatives of propanoic acids, have been explored, underscoring the importance of ensuring the purity and efficacy of compounds like 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid (Zubkov et al., 2016).

Safety and Hazards

作用機序

Target of Action

It is known that this compound is used in the preparation of modified macromolecular scaffolds for drug delivery . Therefore, its target could be the specific cells or tissues where the drug needs to be delivered.

Mode of Action

The compound interacts with its targets through its unique structure. It contains a tert-butoxycarbonyl (Boc) group, which is a protective group used in peptide synthesis. This group can be removed under acidic conditions to reveal the amino group . This property can be utilized in drug delivery systems where the release of the drug is triggered by specific conditions in the target tissues.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific drug it is designed to deliver . By protecting the drug and guiding it to its target, this compound can enhance the drug’s efficacy and reduce its side effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of this compound . For example, the Boc group can be removed under acidic conditions, triggering the release of the drug .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOYHEUHDBOTCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

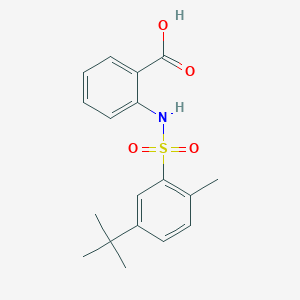

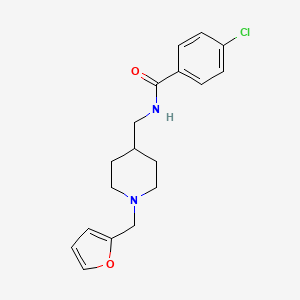

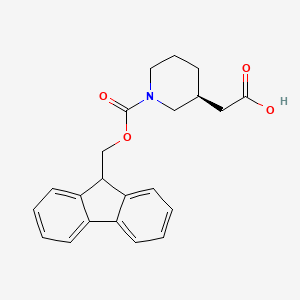

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)

![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)